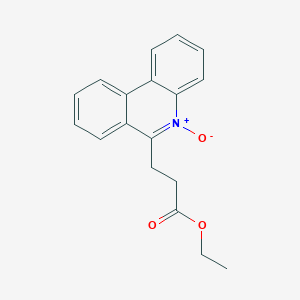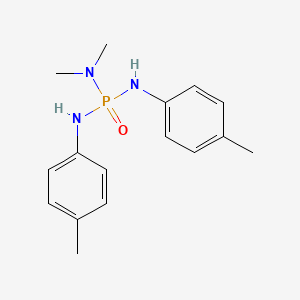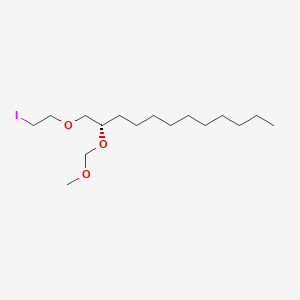
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate is a chemical compound with the molecular formula C9H4N2O4. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is notable for its unique structure, which includes a diazonium group, a hydroxy group, and a chromen-2-olate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate typically involves the diazotization of 7-hydroxy-4-oxo-4H-1-benzopyran-2-amine. This process is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
- Dissolve 7-hydroxy-4-oxo-4H-1-benzopyran-2-amine in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite while maintaining the temperature.
- Stir the reaction mixture for a specified period to complete the diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or ethanol.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions: The corresponding amine derivative of the original compound.
Scientific Research Applications
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate involves its ability to undergo various chemical reactions, particularly azo coupling and substitution reactions. These reactions enable the compound to interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes, DNA, or cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A related compound with a formyl group instead of a diazonium group.
4-Oxo-4H-1-benzopyran-3-carboxaldehyde: Another benzopyran derivative with a carboxaldehyde group.
Chromone-2-carboxylic acid: A benzopyran derivative with a carboxylic acid group.
Uniqueness
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate is unique due to its diazonium group, which imparts distinct reactivity and potential applications in azo coupling reactions. This makes it valuable in the synthesis of azo compounds, which are important in the dye and pigment industries.
Properties
CAS No. |
195309-33-2 |
|---|---|
Molecular Formula |
C9H4N2O4 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
3-diazonio-7-hydroxy-4-oxochromen-2-olate |
InChI |
InChI=1S/C9H4N2O4/c10-11-7-8(13)5-2-1-4(12)3-6(5)15-9(7)14/h1-3H,(H-,12,13,14) |
InChI Key |
JOOSTKFDDRATRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)[N+]#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)



![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)


![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)


![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)

